Cobimetinib (R-enantiomer)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

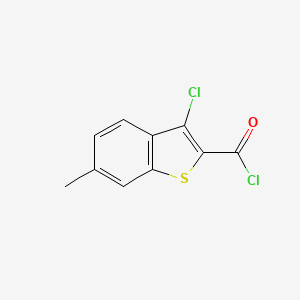

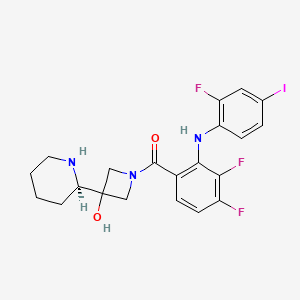

Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . It is a potent and selective MEK inhibitor . Cobimetinib is used in combination with vemurafenib (Zelboraf) alone or with both vemurafenib and atezolizumab (Tecentriq) to treat melanoma .

Synthesis Analysis

The synthesis of Cobimetinib (R-enantiomer) involves a novel route for the production of enantiomerically pure Cobimetinib . The synthesis process includes new intermediates in the synthesis of Cobimetinib and an amorphous Cobimetinib hemifumarate salt comprising a high salt content .Molecular Structure Analysis

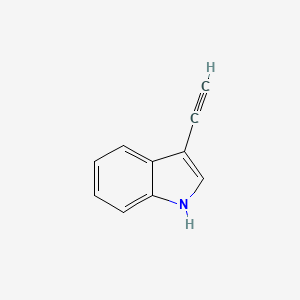

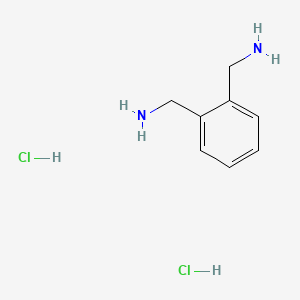

The molecular weight of Cobimetinib (R-enantiomer) is 531.31 . Its molecular formula is C21H21F3IN3O2 . The chemical structure of Cobimetinib (R-enantiomer) can be represented by the SMILES notation: FC1=C(F)C=CC(C(N2CC([C@H]3CCCCN3)(O)C2)=O)=C1NC4=CC=C(I)C=C4F .Chemical Reactions Analysis

The production of Cobimetinib involves several chemical reactions. The process includes the separation of enantiomers of Cobimetinib intermediates by derivatisation with chiral auxiliary agents (e.g., to form a Mosher ester) and separation by flash chromatography .Physical And Chemical Properties Analysis

Cobimetinib (R-enantiomer) is a solid, white to off-white substance . It has a molecular weight of 531.31 and a molecular formula of C21H21F3IN3O2 . .Scientific Research Applications

Treatment of BRAF-mutated Melanoma

Cobimetinib has been approved by the FDA for use in combination with vemurafenib, a BRAF inhibitor, for the treatment of melanoma with a BRAF mutation. This combination therapy targets the Ras/Raf pathway signaling, which is crucial in the development of melanoma .

Single-Agent Therapy for Histiocytic Neoplasms

A phase 2 trial has shown that Cobimetinib can be used as a single-agent therapy for adults with Histiocytic Neoplasms (HN). The trial’s results led to FDA approval for this application in October 2022 .

Potential in Various Cancer Treatments

Cobimetinib is being developed for the treatment of various cancers, including malignant melanoma and breast cancer. It is an orally available small molecule that selectively inactivates MEK kinase, blocking critical pathway signaling involved in cancer development .

Mechanism of Action

Target of Action

Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . The primary target of Cobimetinib is the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), a central component of the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is frequently over-activated in human tumors .

Mode of Action

Cobimetinib is a potent and selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . It reversibly inhibits MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway . The ERK pathway promotes cellular proliferation .

Biochemical Pathways

The inhibition of MEK1 by Cobimetinib affects the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is involved in cell cycle progression, cell proliferation, cell survival, and cell migration . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .

Pharmacokinetics

Cobimetinib follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life were 322 L/day, 511 L, and 2.2 days, respectively .

Result of Action

The inhibition of the MEK pathway by Cobimetinib leads to reduced tumor growth . In combination with other drugs like vemurafenib, it results in increased apoptosis and reduced tumor growth .

Action Environment

The action, efficacy, and stability of Cobimetinib can be influenced by various environmental factors. It’s important to note that the effectiveness of Cobimetinib can be influenced by factors such as the presence of the BRAF V600 mutation in melanoma patients .

Future Directions

Cobimetinib has been granted a Breakthrough Therapy Designation by the US Food and Drug Administration for the treatment of patients with histiocytic neoplasms (HN) who do not harbor the BRAF V600 mutation . This suggests that Cobimetinib could have potential future applications in the treatment of other diseases .

properties

IUPAC Name |

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585319 |

Source

|

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobimetinib (R-enantiomer) | |

CAS RN |

934660-94-3 |

Source

|

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)